N-Methylpyrrolidin-1-amine CAS 365413-99-6 properties
N-Methylpyrrolidin-1-amine CAS 365413-99-6 properties
An In-Depth Technical Guide to N-Methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial request specified N-Methylpyrrolidin-1-amine with CAS number 365413-99-6. However, extensive database searches yielded no information for this specific CAS number. It is highly probable that the intended compound was N-Methylpyrrolidine (CAS: 120-94-5), a structurally identical molecule and a common reagent in chemical synthesis. This guide will focus on N-Methylpyrrolidine, providing comprehensive technical information relevant to its application in research and development.
Introduction: The Versatile Building Block
N-Methylpyrrolidine (NMPD), a saturated heterocyclic amine, is a crucial intermediate and building block in organic synthesis. Its unique structural and electronic properties make it a valuable reagent in the synthesis of a wide range of compounds, most notably in the pharmaceutical industry. For instance, it forms a key component of the antibiotic Cefepime, where the N-methylpyrrolidine moiety plays a significant role in the drug's pharmacokinetic profile.[1][2] The pyrrolidine ring is also a recurring motif in numerous natural alkaloids like nicotine and hygrine.[2] This guide provides a detailed overview of the core properties, synthesis, applications, and safety considerations for N-Methylpyrrolidine, tailored for professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research and development. N-Methylpyrrolidine is a colorless liquid with a characteristic amine-like odor.[3] Its key properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 120-94-5 | [3] |
| Molecular Formula | C5H11N | [4] |
| Molecular Weight | 85.15 g/mol | [4] |
| Appearance | Colorless liquid | [3] |
| Odor | Amine-like | [3] |
| Boiling Point | 81 °C | [5] |
| Melting Point | -90 °C | [3] |
| Density | 0.819 g/cm³ | [3][5] |
| Flash Point | -21 °C | [3] |
| Solubility | Miscible with water and most organic solvents | |
| pH | 11.1 | [3] |
| Vapor Pressure | No information available | |
| log P (n-octanol/water) | 1.1 |
Synthesis of N-Methylpyrrolidine: Pathways to a Key Intermediate
Several synthetic routes to N-Methylpyrrolidine have been developed, ranging from classical industrial methods to more modern, environmentally conscious "green" approaches.
Industrial Synthesis Routes
Historically, N-Methylpyrrolidine has been synthesized through various industrial processes, often involving high pressure and temperature conditions. These methods include:
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Hydrogenation of N-methylsuccinimide or N-methylpyrrolidone: This involves the reduction of the corresponding lactam or imide in the presence of a catalyst. For example, the hydrogenation of an aqueous solution of maleic anhydride and methylamine over a cobalt catalyst at 250°C and 250 bar yields N-Methylpyrrolidine, among other products.[6]
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Cyclization of 1,4-butanediol with methylamine: This reaction is typically carried out over modified ZSM-5 catalysts and offers a one-pot synthesis method.[2][7] Under optimized conditions, this approach can achieve yields of over 90%.[7]
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From Pyrrolidine: N-Methylpyrrolidine can also be produced through the methylation of a pyrrolidine intermediate.[2]
Green Chemistry Approach: A Sustainable Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. A notable green synthesis of N-Methylpyrrolidine involves the reaction of methylamine and 1,4-dibromobutane in an aqueous medium.[1][2] This method utilizes inexpensive and non-toxic reagents and solvents, such as water and potassium carbonate as a catalyst, and proceeds at a moderate temperature of 90°C.[1][2] This approach offers advantages in terms of efficiency, cost-effectiveness, and environmental impact.[1]
A patented method also describes the synthesis from 1,4-dichlorobutane and an aqueous solution of methylamine in an ether solvent with potassium iodide as a catalyst.[8]
Below is a diagram illustrating the "green" synthesis of N-Methylpyrrolidine.
Caption: Green synthesis of N-Methylpyrrolidine.
Reactivity and Applications in Drug Development
N-Methylpyrrolidine's utility in organic synthesis stems from its properties as a tertiary amine. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic. It readily participates in reactions such as alkylation and acylation.
Its primary application in the pharmaceutical industry is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As mentioned, its incorporation into the structure of the fourth-generation cephalosporin antibiotic, Cefepime, is a prominent example.[1][2] The pyrrolidine ring system is a common scaffold in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties to drug candidates.
Safety and Toxicology: A Researcher's Guide to Safe Handling
N-Methylpyrrolidine is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a flammable liquid and is harmful if inhaled and may be harmful if swallowed.[3] It can cause severe skin burns and eye damage.[3]
Hazard Identification and Personal Protective Equipment (PPE)
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Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
-
Toxicity: Toxic if swallowed and harmful if inhaled.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors when engineering controls are not sufficient.
-
Handling and Storage
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing vapors or mist. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3] Keep away from sources of ignition.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.
Conclusion
N-Methylpyrrolidine is a foundational building block in modern organic synthesis with significant implications for the pharmaceutical industry. Its versatile reactivity and the prevalence of the pyrrolidine scaffold in bioactive molecules ensure its continued importance in drug discovery and development. A comprehensive understanding of its properties, synthesis, and safe handling procedures is paramount for any researcher or scientist working with this compound. The shift towards greener synthetic methodologies for its production further enhances its appeal as a sustainable chemical intermediate.
References
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- PrepChem. (n.d.). Synthesis of N-methylpyrrolidine.
- Nguyen, V. H., Nguyen, A. T., & Phan, T. T. (2016). Green Organic Synthesis of N-Methylpyrrolidine. Journal of Science and Technology, 54(2), 231-237.
- DuPont. (2012). Product Safety Summary Sheet: N-Methyl-Pyrrolidone.
- ChemicalBook. (n.d.). N-Methylpyrrolidone.
- Sigma-Aldrich. (2026).
- European Commission, Scientific Committee on Consumer Safety. (2011). Opinion on N-methyl-2-pyrrolidone (NMP).
- Nguyen, V. H., et al. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST JOURNALS SYSTEM.
- Wang, C., et al. (n.d.). One-pot synthesis of N-methylpyrrolidine (NMPD)
- Acros Organics. (n.d.).
- Google Patents. (n.d.).
- PubChem. (n.d.). 1-Methylpyrrolidine.
- Koei Chemical Co., Ltd. (n.d.). N-Methylpyrrolidine.
- Chemius. (n.d.). n-Methyl Pyrrolidone (NMP) :: Detail.
- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
- ResearchGate. (2025).
- Ataman Kimya. (n.d.). N-METHYL PYROLIDONE.
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